6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
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Overview
Description
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid typically involves multiple steps. One common method includes the use of a palladium-catalyzed C-H activation methodology. This process involves the formation of a C-C bond in the presence of 2-methylpyridine . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can protect reactive sites during chemical reactions, allowing for selective modifications. The compound may also interact with enzymes or receptors, influencing biological processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: Another compound with an Fmoc protecting group, used in peptide synthesis.
Fmoc-NH-(PEG)₃-COOH: A compound with a similar Fmoc group, used in the synthesis of polyethylene glycol derivatives.
Uniqueness
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is unique due to its specific structure and the presence of both a hydroxy group and a naphthyridine ring
Biological Activity
The compound 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a derivative of naphthyridine that has garnered attention due to its potential biological activities. This article delves into its biological activity, particularly its role as a selective inhibitor in cancer therapy and other therapeutic applications.
Chemical Structure and Properties
The compound's structure features a naphthyridine core, which is known for its diverse pharmacological properties. The molecular formula is C26H25N2O5, with a molecular weight of 445.49 g/mol. The compound's IUPAC name is (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid .
Antitumor Activity
Recent studies have highlighted the compound's potential as an FGFR4 inhibitor , particularly in the context of hepatocellular carcinoma (HCC). The fibroblast growth factor receptor 4 (FGFR4) is implicated in various oncogenic pathways. In vitro studies demonstrated that this compound exhibited nanomolar potency against Huh7 cell lines, which are commonly used to model HCC. It showed high selectivity over FGFR1-3, suggesting that it could be a promising candidate for targeted cancer therapies aimed at FGFR4 signaling pathways .
The mechanism by which this compound exerts its antitumor effects involves the inhibition of the FGF19-FGFR4 signaling pathway. This pathway is crucial for tumor growth and survival in HCC. In xenograft mouse models, the compound demonstrated significant antitumor efficacy, indicating its potential for therapeutic application .
Case Studies and Research Findings
Safety and Toxicology
The safety profile of this compound has been assessed through various toxicity studies. It was found to have a low toxicity level with minimal alterations in biochemical parameters during in vivo assessments. This suggests that it may be safer compared to conventional chemotherapeutic agents .
Properties
Molecular Formula |
C24H20N2O5 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H20N2O5/c27-22-18(23(28)29)11-25-21-9-10-26(12-19(21)22)24(30)31-13-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)20/h1-8,11,20H,9-10,12-13H2,(H,25,27)(H,28,29) |
InChI Key |
YBZDRBZKDJPTAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC=C(C2=O)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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